molecular formula C11H23Cl2FN2 B1531527 1-[(1-Fluorocyclopentyl)methyl]piperidin-4-amine dihydrochloride CAS No. 2097947-22-1

1-[(1-Fluorocyclopentyl)methyl]piperidin-4-amine dihydrochloride

Cat. No.: B1531527
CAS No.: 2097947-22-1
M. Wt: 273.22 g/mol
InChI Key: YKAKNVXGCXCAQO-UHFFFAOYSA-N
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Description

1-[(1-Fluorocyclopentyl)methyl]piperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and pharmaceutical development . The compound’s structure includes a fluorocyclopentyl group attached to a piperidine ring, which is further modified with an amine group and two hydrochloride ions. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields .

Safety and Hazards

The safety information for a similar compound, 1-[(3-fluorophenyl)methyl]piperidin-4-amine dihydrochloride, indicates that it is classified as Acute Tox. 3 Oral according to GHS06. The hazard statements include H315, H319, and H335 .

Future Directions

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . This nitrogen bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents . This suggests that there is potential for future research and development in this field.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Fluorocyclopentyl)methyl]piperidin-4-amine dihydrochloride typically involves multiple steps, starting with the preparation of the fluorocyclopentyl precursor. One common method involves the fluorination of cyclopentane using a fluorinating agent such as Selectfluor. The resulting fluorocyclopentane is then subjected to a series of reactions to introduce the piperidine ring and the amine group .

    Fluorination: Cyclopentane is fluorinated using Selectfluor to obtain 1-fluorocyclopentane.

    Nucleophilic Substitution: The fluorocyclopentane undergoes nucleophilic substitution with a piperidine derivative to form 1-[(1-Fluorocyclopentyl)methyl]piperidine.

    Amine Introduction: The piperidine derivative is then reacted with an amine source, such as ammonia or an amine salt, to introduce the amine group at the 4-position.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(1-Fluorocyclopentyl)methyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(1-fluorocyclopentyl)methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2.2ClH/c12-11(5-1-2-6-11)9-14-7-3-10(13)4-8-14;;/h10H,1-9,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAKNVXGCXCAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CCC(CC2)N)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(1-Fluorocyclopentyl)methyl]piperidin-4-amine dihydrochloride
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1-[(1-Fluorocyclopentyl)methyl]piperidin-4-amine dihydrochloride
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